4-ethynyl-2-fluoro-5-methylpyridine
Description
4-Ethynyl-2-fluoro-5-methylpyridine is a pyridine derivative featuring a fluorine atom at the 2-position, an ethynyl group at the 4-position, and a methyl group at the 5-position. The ethynyl group is electron-withdrawing, which may enhance reactivity in coupling reactions, while the fluorine atom influences electronic distribution and metabolic stability .
Properties
CAS No. |
1824124-32-4 |
|---|---|
Molecular Formula |
C8H6FN |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2-fluoro-5-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylpyridine.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-fluoro-5-methylpyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a copper co-catalyst (e.g., copper(I) iodide) under an inert atmosphere.
Deprotection: If ethynyltrimethylsilane is used, a deprotection step is required to remove the trimethylsilyl group, typically using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-2-fluoro-5-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of this compound-3-carboxaldehyde.
Reduction: Formation of 4-ethynyl-2-fluoro-5-methylpiperidine.
Substitution: Formation of 4-ethynyl-2-amino-5-methylpyridine or 4-ethynyl-2-thio-5-methylpyridine.
Scientific Research Applications
4-ethynyl-2-fluoro-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-fluoro-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 2-Fluoro-5-(4-fluorophenyl)pyridine (): The 2-fluoro substituent increases electronegativity, stabilizing the pyridine ring. Key Difference: Ethynyl groups enable Sonogashira coupling, whereas phenyl groups favor aromatic interactions.
- Substituted phenyl groups increase hydrophobicity compared to the methyl group in the target compound .
Analytical Characterization
- LCMS and X-ray Crystallography :
- reports LCMS (m/z 281) for a pyridine derivative, suggesting similar mass spectrometry techniques could validate the target compound’s molecular ion .
- and provide crystallographic data (R factors = 0.046–0.140), indicating precise structural validation methods for fluorine- and methyl-substituted pyridines .
Data Tables
Table 1: Substituent Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
